N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide

Description

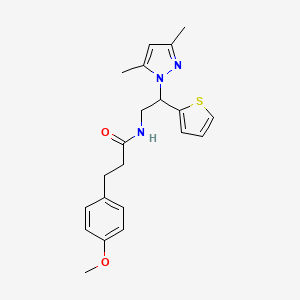

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide is a synthetic propanamide derivative featuring a hybrid heterocyclic scaffold. Its structure integrates a 3,5-dimethylpyrazole moiety, a thiophen-2-yl group, and a 4-methoxyphenyl substituent.

Properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]-3-(4-methoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O2S/c1-15-13-16(2)24(23-15)19(20-5-4-12-27-20)14-22-21(25)11-8-17-6-9-18(26-3)10-7-17/h4-7,9-10,12-13,19H,8,11,14H2,1-3H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOODNFYMRALKFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(CNC(=O)CCC2=CC=C(C=C2)OC)C3=CC=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide is a synthetic organic compound that incorporates a pyrazole moiety, a thiophene ring, and a methoxy-substituted phenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and anti-inflammatory properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features:

- A pyrazole ring known for its diverse biological activities.

- A thiophene ring, which contributes to its electronic properties.

- A methoxyphenyl group that enhances lipophilicity and potentially improves bioavailability.

The biological activity of this compound is hypothesized to arise from its ability to interact with various biological targets, including enzymes and receptors. The pyrazole and thiophene rings can engage in π-π stacking interactions, while the methoxy group may enhance binding affinity through hydrophobic interactions. Such mechanisms are critical for modulating biological pathways related to inflammation and cancer cell proliferation.

Anticancer Properties

Research indicates that compounds containing pyrazole and thiophene moieties exhibit significant anticancer activity. For instance, similar derivatives have been shown to inhibit the growth of various cancer cell lines, including colorectal carcinoma (HCT116) and breast cancer (MDA-MB-231) .

The following table summarizes the cytotoxic effects of related compounds:

| Compound Type | Cell Line | IC50 (μM) |

|---|---|---|

| Pyrazole derivative | HCT116 | 15.4 |

| Thiophene derivative | MDA-MB-231 | 27.6 |

| Chalcone derivative | A549 | 18.7 |

Anti-inflammatory Activity

Compounds with similar structures have also demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. The presence of the thiophene ring is particularly noted for enhancing these effects due to its ability to stabilize reactive intermediates .

Study 1: Anticancer Activity Evaluation

In a study assessing the anticancer potential of various pyrazole derivatives, this compound was evaluated alongside other compounds. The results indicated a significant inhibition of cell proliferation in the MDA-MB-231 cell line with an IC50 value of 27.6 μM, suggesting promising therapeutic potential .

Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory properties of similar compounds revealed that those containing both pyrazole and thiophene rings effectively reduced levels of TNF-alpha in vitro. This study highlighted the potential for developing new anti-inflammatory drugs based on this scaffold .

Scientific Research Applications

The biological activity of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide can be categorized into several key areas:

1. Anticancer Activity

- Recent studies have indicated that derivatives of pyrazole, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated an IC₅₀ value of 5.13 µM against the C6 glioma cell line, outperforming traditional chemotherapeutic agents like 5-fluorouracil (IC₅₀ = 8.34 µM).

- Table 1: Cytotoxic Activity of Related Compounds

| Compound | IC₅₀ (C6 Cell Line) | Mechanism of Action |

|---|---|---|

| Compound A | 5.13 µM | Induces apoptosis and cell cycle arrest |

| 5-Fluorouracil | 8.34 µM | Inhibits RNA synthesis |

2. Antimicrobial Properties

- Pyrazole derivatives have been recognized for their broad-spectrum antimicrobial properties, including effectiveness against various bacterial strains. This compound's structure allows it to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

3. Anti-inflammatory Effects

- The compound has shown potential anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Research indicates that pyrazolone derivatives can modulate inflammatory pathways effectively.

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

Case Study 1: Anticancer Screening

- A study screened a library of compounds similar to this compound on multicellular spheroids to identify novel anticancer agents . The results indicated that certain derivatives exhibited promising anticancer activity.

Case Study 2: Antimicrobial Evaluation

Comparison with Similar Compounds

Key Differences :

Key Observations :

- T3P® (propylphosphonic anhydride) is a common coupling agent for propanamide synthesis, offering moderate to high yields .

- The thiophene and pyrazole groups may require protective strategies during synthesis to avoid side reactions .

Physicochemical Properties

Inferred properties based on structural analogs (e.g., ):

Q & A

Q. What are the common synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The compound is synthesized via multi-step reactions involving pyrazole and thiophene intermediates. A typical approach involves:

- Step 1 : Condensation of 3,5-dimethylpyrazole with a thiophene-containing aldehyde or ketone to form the pyrazole-thiophene core.

- Step 2 : Functionalization via nucleophilic substitution or amidation to introduce the 3-(4-methoxyphenyl)propanamide moiety.

Optimization strategies : - Solvent choice (e.g., ethanol or DMF) affects yield and purity. For example, ethanol with triethylamine facilitates cyclization in pyrazole derivatives .

- Temperature control during reflux (e.g., 6–12 hours at 60–80°C) minimizes side reactions .

- Characterization of intermediates via TLC or HPLC ensures reaction progression .

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

Key methods include:

- FT-IR : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C=N at ~1610 cm⁻¹) and confirms amide bond formation .

- NMR (¹H/¹³C) : Assigns proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm, pyrazole methyl groups at δ 2.1–2.5 ppm) .

- X-ray crystallography : Resolves molecular geometry and confirms stereochemistry, as demonstrated for structurally similar pyrazoline derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational modeling results for this compound?

Contradictions often arise from dynamic effects (e.g., tautomerism) or solvent interactions. Methodological steps:

- Variable-temperature NMR : Detects tautomeric equilibria (e.g., pyrazole ring proton exchange) .

- DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with crystallographic data to validate computational models .

- Solvent correction : Apply PCM (Polarizable Continuum Model) to NMR simulations to account for solvent-induced shifts .

Q. What experimental strategies are effective for studying the compound’s reactivity under varying pH and redox conditions?

- pH-dependent stability assays : Use UV-Vis spectroscopy to monitor degradation (e.g., hydrolysis of the amide bond at pH < 3 or > 10) .

- Electrochemical analysis : Cyclic voltammetry identifies redox-active sites (e.g., thiophene sulfur or pyrazole nitrogen) .

- Radical scavenging studies : Employ DPPH or ABTS assays to assess antioxidant potential, leveraging the thiophene moiety’s electron-rich nature .

Q. How can researchers design experiments to evaluate the compound’s potential biological activity?

Q. What methodologies address low yields in the final amidation step of the synthesis?

- Coupling reagent optimization : Replace traditional EDCl/HOBt with newer agents like HATU or DMTMM for higher efficiency .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours) and improves yield by 15–20% .

- Purification : Use preparative HPLC with a C18 column to isolate the product from byproducts .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data between theoretical and experimental logP values?

- Experimental logP : Determine via shake-flask method (octanol/water partition) .

- Theoretical vs. experimental discrepancies :

Integration with Theoretical Frameworks

Q. How can this compound’s electronic properties be linked to its reactivity in catalytic systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.